7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H8N2O.
Mechanism of Action
Target of Action
It’s known that this compound can undergo reactions such as c-3 chalcogenation , suggesting it might interact with enzymes or receptors that can facilitate such transformations.
Mode of Action
Preliminary experimental investigations suggest a radical mechanistic pathway for transformations such as C-3 chalcogenation . This implies that the compound might interact with its targets via electron transfer processes.
Biochemical Pathways
The compound’s ability to undergo reactions like c-3 chalcogenation indicates that it might influence pathways involving sulfur or selenium metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of appropriate precursors under specific conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield various derivatives, including this compound . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, such as sulfenylation and selenylation, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources (e.g., sulfur and selenium compounds). The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-ArS/ArSe derivatives .
Scientific Research Applications
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidinones, such as:
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
7-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOKHGAJQVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=CC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336101 | |
Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-20-1 | |
Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the synthesis of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using phosgene. Could you elaborate on the reaction mechanism and the reason behind choosing phosgene as the reagent?
A1: The reaction of 2-(acetoacetamido)-5-methylpyridine with phosgene to yield 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ] likely proceeds through a cyclization and chlorination mechanism. Phosgene acts as a bifunctional reagent. First, it reacts with the enol form of the acetoacetamido group, forming an intermediate. Subsequently, the nitrogen of the pyridine ring attacks the carbonyl carbon, leading to ring closure and expulsion of chloride. This chloride anion then acts as a nucleophile, substituting at the carbonyl group of the intermediate to form the final product.
Q2: The study mentions characterizing the synthesized compound using various spectroscopic techniques like UV, IR, PMR (1H NMR), and X-ray. What specific structural information can be obtained from each of these techniques?
A2: Each spectroscopic technique provides unique information about the structure of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ]:
- Coburn, M. D., & Harlow, R. L. (1981). The reaction of 2-acetoacetamidopyridines with phosgene. A route to novel 3-Acetyl-2-chloro-4H-pyrido[ 1,2-a] pyrimidin-4-ones. The Journal of Organic Chemistry, 46(2), 268-272. []
- Coburn, M. D., & Harlow, R. L. (1980). THE REACTION OF 2-ACETOACETAMIDOPYRIDINES WITH PHOSGENE. A ROUTE TO NOVEL 3-ACETYL-2-CHLORO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONES. []
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